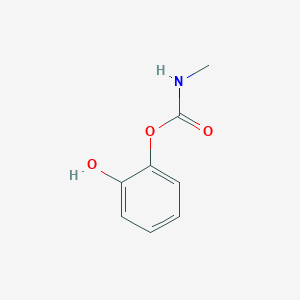

o-Hydroxyphenyl methylcarbamate

Vue d'ensemble

Description

O-Hydroxyphenyl methylcarbamate, also known as carbaryl, is a widely used insecticide with a broad spectrum of activity against pests in agriculture, forestry, and public health. Carbaryl is a carbamate insecticide that has been in use since the 1950s. It is a white crystalline solid with a faint odor and is highly soluble in water. Carbaryl is known for its effectiveness against a wide range of pests, including insects, mites, and ticks.

Mécanisme D'action

The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Carbaryl binds to the active site of acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately, paralysis of the insect.

Effets Biochimiques Et Physiologiques

Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and development of the insect. Carbaryl also affects the metabolism of the insect, leading to a decrease in energy production and disruption of the insect's reproductive system. The biochemical and physiological effects of o-Hydroxyphenyl methylcarbamate are dose-dependent and vary among different species of insects.

Avantages Et Limitations Des Expériences En Laboratoire

Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness against a wide range of pests. It is also relatively inexpensive and easy to obtain. However, o-Hydroxyphenyl methylcarbamate has some limitations in laboratory experiments. It is toxic to some non-target organisms, and its effects on the environment and human health are a concern. Additionally, the effectiveness of o-Hydroxyphenyl methylcarbamate can vary depending on the species of insect being targeted.

Orientations Futures

There are several future directions for research on o-Hydroxyphenyl methylcarbamate. One area of research is the development of new formulations of o-Hydroxyphenyl methylcarbamate that are more effective against specific pests and have fewer environmental and health impacts. Another area of research is the study of the long-term effects of o-Hydroxyphenyl methylcarbamate on non-target organisms and the environment. Additionally, the development of new insecticides that have a different mechanism of action than o-Hydroxyphenyl methylcarbamate is an area of research that may lead to more sustainable pest control methods.

Conclusion:

Carbaryl is a widely used insecticide that has been in use for several decades. It is effective against a wide range of pests and has been extensively studied for its insecticidal properties. The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, leading to overstimulation of the nerves and ultimately, paralysis of the insect. Carbaryl has advantages and limitations in laboratory experiments, and there are several future directions for research on o-Hydroxyphenyl methylcarbamate.

Applications De Recherche Scientifique

Carbaryl has been extensively studied for its insecticidal properties. It is used as a standard reference compound in many studies to evaluate the efficacy of other insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes and flies that transmit diseases such as malaria and dengue fever.

Propriétés

Numéro CAS |

10309-97-4 |

|---|---|

Nom du produit |

o-Hydroxyphenyl methylcarbamate |

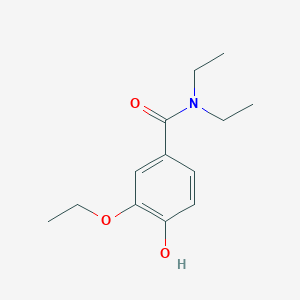

Formule moléculaire |

C8H9NO3 |

Poids moléculaire |

167.16 g/mol |

Nom IUPAC |

(2-hydroxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |

Clé InChI |

CEHPRGMPLPBMLL-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1O |

SMILES canonique |

CNC(=O)OC1=CC=CC=C1O |

Autres numéros CAS |

10309-97-4 |

Origine du produit |

United States |

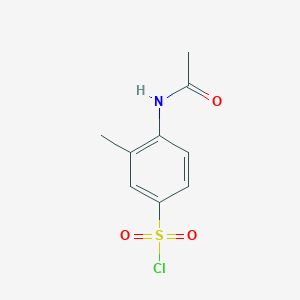

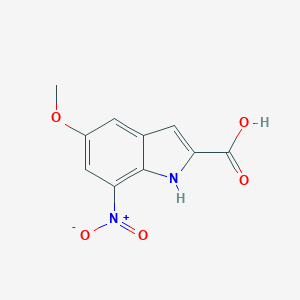

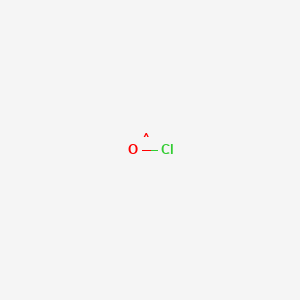

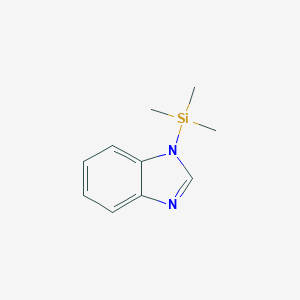

Synthesis routes and methods I

Procedure details

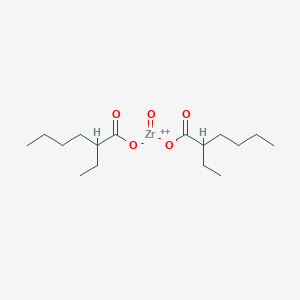

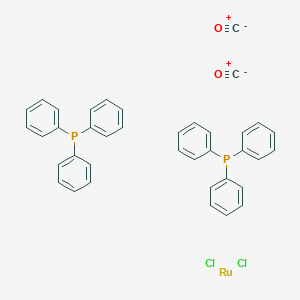

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.